Cas no 2171772-37-3 (2-(azepan-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid)

2-(Azepan-4-yl)-1,1-dioxo-1λ⁶,2-thiazinane-6-carboxylic acid is a specialized heterocyclic compound featuring a unique azepane-thiazinane scaffold with a carboxylic acid functional group. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules. The presence of both a sulfonamide (1,1-dioxo-1λ⁶,2-thiazinane) and a carboxylic acid moiety enhances its potential as a versatile building block for drug discovery, enabling further derivatization or metal coordination. The compound’s rigid bicyclic framework may contribute to improved binding affinity and metabolic stability in target applications. Its high purity and well-defined stereochemistry ensure reproducibility in research and development settings.
2-(azepan-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid structure
2171772-37-3 structure
Product Name:2-(azepan-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
CAS No:2171772-37-3
MF:C11H20N2O4S
MW:276.352501869202
CID:6504190
PubChem ID:165791333
Update Time:2025-05-19

2-(azepan-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(azepan-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
    • 2171772-37-3
    • EN300-1280661
    • Inchi: 1S/C11H20N2O4S/c14-11(15)10-4-2-8-13(18(10,16)17)9-3-1-6-12-7-5-9/h9-10,12H,1-8H2,(H,14,15)
    • InChI Key: NYGPCYLHFCVODL-UHFFFAOYSA-N
    • SMILES: S1(C(C(=O)O)CCCN1C1CCNCCC1)(=O)=O

Computed Properties

  • Exact Mass: 276.11437830g/mol
  • Monoisotopic Mass: 276.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 95.1Ų

2-(azepan-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid Pricemore >>

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Additional information on 2-(azepan-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid

Introduction to 2-(Azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic Acid (CAS No. 2171772-37-3)

2-(Azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid (CAS No. 2171772-37-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazinanes, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the azepan and thiazinane moieties, contribute to its intriguing chemical and biological properties.

The chemical structure of 2-(azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid is characterized by a six-membered azepan ring and a six-membered thiazinane ring, both of which are functionalized with specific substituents. The presence of the carboxylic acid group at the C6 position of the thiazinane ring and the dioxo functionality at the C1 position add to its complexity and reactivity. These structural elements are crucial for understanding its potential interactions with biological targets and its pharmacological profile.

Recent studies have highlighted the potential of 2-(azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that it may have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-(azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid has also been investigated for its potential as an antiviral agent. Preliminary studies have demonstrated that it can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry into host cells and inhibition of viral protein synthesis. These findings open up new avenues for developing antiviral therapies based on this compound.

The pharmacokinetic properties of 2-(azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid have also been studied in detail. In preclinical models, it has shown good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the liver and lungs. These characteristics make it a promising candidate for further development as an orally administered drug.

Safety assessments have indicated that 2-(azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid is generally well-tolerated at therapeutic doses. However, like all new compounds, it requires thorough evaluation in clinical trials to fully understand its safety profile and efficacy in human subjects. Ongoing phase I clinical trials are currently underway to assess its safety and pharmacokinetics in healthy volunteers.

The synthetic route for producing 2-(azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid has been optimized to ensure high yield and purity. Key steps in the synthesis include the formation of the azepan ring through a ring-closing metathesis reaction and the introduction of the thiazinane moiety via a nucleophilic substitution reaction. These synthetic strategies have been validated through multiple batches of production, demonstrating their robustness and scalability.

In conclusion, 2-(azepan-4-yl)-1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid (CAS No. 2171772-37-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As more data from clinical trials become available, it is likely that this compound will play an important role in advancing our understanding of disease mechanisms and developing new treatments for various conditions.

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